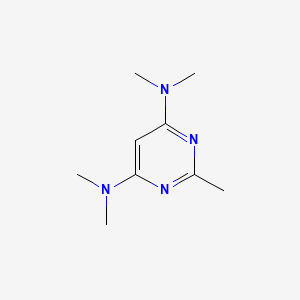
N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the N2 position and a formyl group at the N6 position. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions, while the formyl group is an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(tert-butoxycarbonyl)-N~6~-formyllysine typically involves the protection of the lysine amino group with a Boc group, followed by the introduction of the formyl group. One common method involves the reaction of N2-(tert-butoxycarbonyl)-L-lysine with formic acid or a formylating agent such as formic anhydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of N2-(tert-butoxycarbonyl)-N~6~-formyllysine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products
Oxidation: N2-(tert-butoxycarbonyl)-N~6~-carboxylysine.
Reduction: N2-(tert-butoxycarbonyl)-N~6~-(hydroxymethyl)lysine.
Deprotection: N6-formyllysine.
Scientific Research Applications
N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in post-translational modifications of proteins and its potential impact on protein function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of N2-(tert-butoxycarbonyl)-N~6~-formyllysine involves its interaction with specific molecular targets, such as enzymes and proteins. The Boc group protects the amine functionality, allowing selective reactions at other sites. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions, which can modify the activity of target molecules .
Comparison with Similar Compounds
N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine can be compared with other similar compounds, such as:
N~2~-(tert-butoxycarbonyl)-N~6~-acetyllysine: Similar in structure but with an acetyl group instead of a formyl group.
N~2~-(tert-butoxycarbonyl)-N~6~-methyllysine: Contains a methyl group at the N6 position.
N~2~-(tert-butoxycarbonyl)-N~6~-benzoyllysine: Features a benzoyl group at the N6 position.
These compounds share the Boc protecting group but differ in the functional group at the N6 position, which influences their reactivity and applications.
Properties
IUPAC Name |
6-formamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)14-9(10(16)17)6-4-5-7-13-8-15/h8-9H,4-7H2,1-3H3,(H,13,15)(H,14,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCPNUMTVZBTMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2483-47-8 |
Source


|
| Record name | N2-(tert-Butoxycarbonyl)-N6-formyl-L-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002483478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC334077 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, tetrahydro-1-(2-Methylpropyl)-3,3-diphenyl-, (R)-](/img/new.no-structure.jpg)

![[(1R,2S)-2-methyl-2-(methylamino)cyclopentyl]methanol;hydrochloride](/img/structure/B1148854.png)


